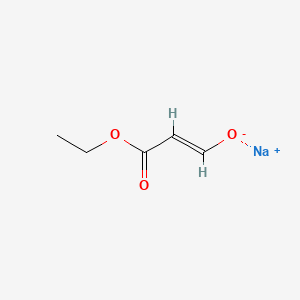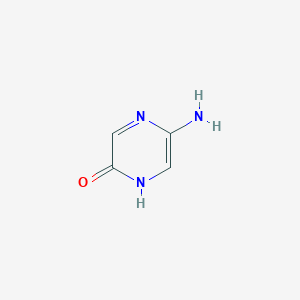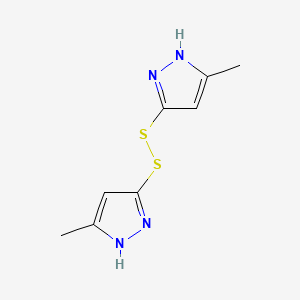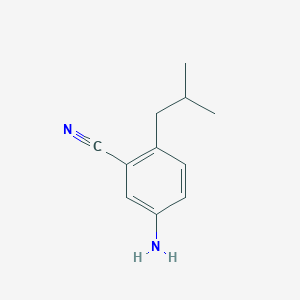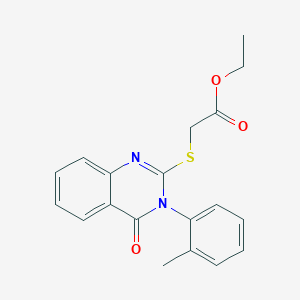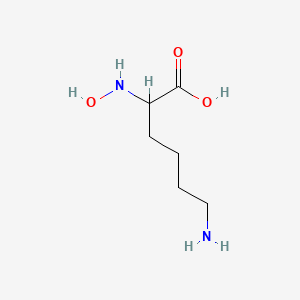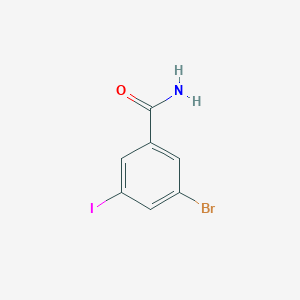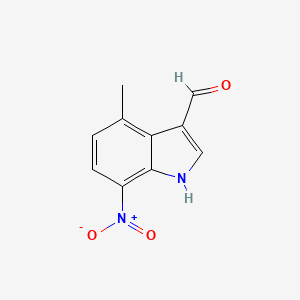![molecular formula C6H11NO B3121540 3-Azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 289037-48-5](/img/structure/B3121540.png)
3-Azabicyclo[3.1.0]hexan-6-ylmethanol
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexan-6-ylmethanol is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . This compound is also known by several synonyms, including 289037-48-5, 3-Azabicyclo[3.1.0]hexane-6-methanol, exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol, and {3-azabicyclo[3.1.0]hexan-6-yl}methanol .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2 . The Canonical SMILES is C1C2C(C2CO)CN1 .Chemical Reactions Analysis
The synthesis of these derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 113.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 113.084063974 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 8 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Synthesis and Stereochemistry : A synthetic approach to produce 3-azabicyclo[3.1.0]hexane derivatives, including 3-Azabicyclo[3.1.0]hexan-6-ylmethanol, involves a five-step reaction route from β-ketophosphonates. This method features atom-transfer radical cyclization and lithium-halogen exchange, yielding compounds with excellent diastereoselectivity (Debrouwer et al., 2013).
- Application in Organic Synthesis : The molecule serves as a key intermediate in the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, displaying utility in one-pot three-component reactions (Filatov et al., 2017).
- C–H Bond Activation and Functionalization : Research demonstrates the synthesis of a variety of 3-azabicyclo[3.1.0]hexanes using 1,5-C–H insertion of cyclopropylmagnesium carbenoids, highlighting the molecule's versatility in chemical transformations (Kimura et al., 2015).
Biological Activity and Pharmaceutical Applications
- Drug Development and Molecular Design : The structure of this compound has been explored for developing μ opioid receptor ligands, particularly for treating pruritus in dogs. This research highlights the molecule's potential in designing selective receptor-targeting drugs (Lunn et al., 2012).
- Cancer Research : Some derivatives of 3-azabicyclo[3.1.0]hexane have been evaluated for antiproliferative activity against human leukemia cell lines, indicating potential applications in cancer therapeutics (Bardasov et al., 2020).
Advanced Material and Method Development
- Design of Experiment and Kinetic Studies : A series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes, related to this compound, have been developed as dopamine D3 receptor antagonists. The research applied Design of Experiment (DoE) approaches for better understanding and optimization of the synthetic processes involved (Massari et al., 2010).
- Asymmetric Synthesis and Stereochemistry : The molecule has been used in the asymmetric synthesis of biologically active compounds, showcasing its role in developing optically active pharmaceuticals and other chemicals (Jida et al., 2007).
Safety and Hazards
Direcciones Futuras
3-Azabicyclo[3.1.0]hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area and potential for future developments.
Mecanismo De Acción
Target of Action
The primary targets of 3-Azabicyclo[31It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 . Therefore, it can be inferred that the compound likely interacts with viral proteins to inhibit their function.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOQZPGFXHQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




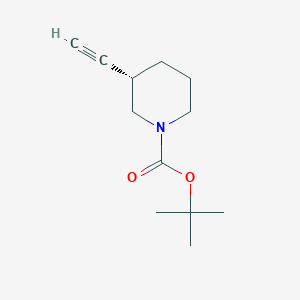
![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

